molecular formula C₁₇H₂₆F₃N₃O₆ B1575572 H-Val-Pro-Pro-OH TFA

H-Val-Pro-Pro-OH TFA

Cat. No. B1575572
M. Wt: 425.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Pro-Pro-OH (TFA), a milk-derived proline peptides derivative, is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM.

Scientific Research Applications

1. Racemization Studies

Tomida and Kuwahara (1978) investigated the racemization of L-Proline during trifluoroacetylation, specifically examining the reaction between TfaPro-Val-OH and H-Pro-OMe. This study provides insights into the behavior of amino acid derivatives like H-Val-Pro-Pro-OH TFA under certain chemical conditions, highlighting the importance of understanding stereochemical changes in peptide synthesis (Tomida & Kuwahara, 1978).

2. Peptide Synthesis Techniques

In 1990, Tomida, Tsuyama, and Hatanaka detailed a simple procedure for preparing trifluoroacetylprolyl amino acids. Their work included coupling Tfa-Pro-X-OH (X=amino acids) with H-Val-Pro-OMe, demonstrating a method relevant to the synthesis of compounds like H-Val-Pro-Pro-OH TFA (Tomida, Tsuyama, & Hatanaka, 1990).

3. Deprotection in Peptide Synthesis

Yasumura et al. (1981) synthesized a docosapeptide using trifluoromethanesulfonic acid-thioanisole in TFA, which is a method that could be applied to H-Val-Pro-Pro-OH TFA. This research adds to the understanding of deprotection strategies in peptide synthesis (Yasumura et al., 1981).

4. Chiral Recognition Studies

Chang, Charles, and Gil-av (1980) explored chiral recognition in gas chromatography, focusing on N-trifluoroacetyl derivatives like N-TFA tert-butylamides of amino acids including Proline, which is relevant to H-Val-Pro-Pro-OH TFA. Their work contributes to the understanding of analytical techniques for characterizing such compounds (Chang, Charles, & Gil-av, 1980).

5. Inhibition Mechanism Studies

Stein et al. (1987) researched the inhibition mechanism of human leukocyte elastase by peptide trifluoromethyl ketones. Their study on compounds such as X-Val-Pro-Val-CF3 contributes to understanding the bioactivity of similar structures, which is relevant for H-Val-Pro-Pro-OH TFA (Stein et al., 1987).

6. Structural Analysis in Peptide Recognition

Gürsoy, Jois, and Siahaan (1999) conducted conformational studies on a cyclic peptide involving Proline, which can inform the structural understanding of peptides like H-Val-Pro-Pro-OH TFA in biological contexts (Gürsoy, Jois, & Siahaan, 1999).

7. Active Site Analysis in Enzymes

Mattos et al. (1995) presented the X-ray crystal structures of complexes with elastase and inhibitors, including TFA-dipeptide anilides. This research is significant for understanding the interaction of peptides like H-Val-Pro-Pro-OH TFA with enzymes (Mattos et al., 1995).

8. Proline Hydroxylation in Collagen

Chopra and Ananthanarayanan (1982) investigated the conformational implications of enzymatic proline hydroxylation in collagen, which is relevant to understanding the structural role of Proline-containing peptides like H-Val-Pro-Pro-OH TFA (Chopra & Ananthanarayanan, 1982).

properties

Molecular Formula

C₁₇H₂₆F₃N₃O₆

Molecular Weight

425.40

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H25N3O4.C2HF3O2/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22;3-2(4,5)1(6)7/h9-12H,3-8,16H2,1-2H3,(H,21,22);(H,6,7)/t10-,11-,12-;/m0./s1

SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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